N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide
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Overview
Description
N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylphenyl group, an imidazo[4,5-B]pyridine ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-B]pyridine core, which is then functionalized with a sulfanyl group. The final step involves the acylation of the sulfanyl group with 3,4-dimethylphenyl acetic acid under specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a coupling agent (e.g., EDC·HCl).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[4,5-B]pyridine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[4,5-B]pyridine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide: can be compared with other imidazo[4,5-B]pyridine derivatives and sulfanylacetamide compounds.
Similar Compounds: this compound, this compound, and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-5-6-12(8-11(10)2)18-14(21)9-22-16-19-13-4-3-7-17-15(13)20-16/h3-8H,9H2,1-2H3,(H,18,21)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJMGXYFMVNXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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